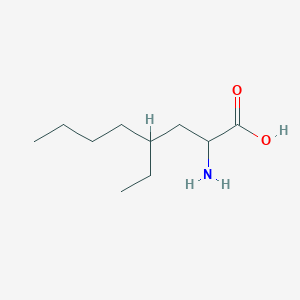

2-Amino-4-ethyloctanoic acid

CAS No.:

Cat. No.: VC18273100

Molecular Formula: C10H21NO2

Molecular Weight: 187.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21NO2 |

|---|---|

| Molecular Weight | 187.28 g/mol |

| IUPAC Name | 2-amino-4-ethyloctanoic acid |

| Standard InChI | InChI=1S/C10H21NO2/c1-3-5-6-8(4-2)7-9(11)10(12)13/h8-9H,3-7,11H2,1-2H3,(H,12,13) |

| Standard InChI Key | HIPFDSJQVKURRQ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(CC)CC(C(=O)O)N |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The molecular formula of 2-amino-4-ethyloctanoic acid is C₁₀H₂₁NO₂, with a molecular weight of 187.28 g/mol . Its IUPAC name is 2-amino-4-ethyloctanoic acid, and its SMILES notation is CCC(CC)CC(C(=O)O)N, reflecting the ethyl branch at C4 and the amino group at C2 .

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-amino-4-ethyloctanoic acid | |

| InChI Key | HIPFDSJQVKURRQ-UHFFFAOYNA-N | |

| XLogP3 | 0.2 (predicted) | |

| Hydrogen Bond Donors | 2 |

Stereochemical Variants

Enantiomers of this compound have been identified, including (R)-2-amino-4-ethyloctanoic acid (CAS: 1690213-03-6) and (S)-2-amino-4-ethyloctanoic acid (CAS: 1690240-13-1) . These stereoisomers are critical in chiral synthesis and biological activity studies.

Synthesis and Production

While direct synthesis protocols for 2-amino-4-ethyloctanoic acid are sparsely documented, analogous methods for related amino acids suggest potential pathways:

-

Reductive Amination: Reaction of 4-ethyl-2-ketooctanoic acid with ammonia or amines under catalytic hydrogenation .

-

Enzymatic Approaches: Use of transaminases or aldolases to introduce the amino group stereoselectively, as seen in the synthesis of similar β-amino acids .

Challenges:

-

The ethyl branch introduces steric hindrance, complicating traditional peptide coupling reactions .

-

Scalability remains limited due to the need for enantiomeric purity in pharmaceutical applications .

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value | Source |

|---|---|---|

| Boiling Point | 294.8 ± 23.0°C (predicted) | |

| Density | 0.975 ± 0.06 g/cm³ (predicted) | |

| pKa | 2.58 ± 0.44 (predicted) | |

| Solubility | Soluble in polar solvents (e.g., water, methanol) |

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O stretch) .

-

NMR: δ 1.2–1.4 ppm (ethyl CH₃), δ 2.3–2.5 ppm (CH₂ adjacent to amino group), δ 3.6 ppm (NH₂) .

Applications and Biological Relevance

Industrial Uses

-

Peptide Synthesis: Serves as a building block for modified peptides with enhanced stability or bioactivity .

-

Pharmaceutical Intermediates: Investigated in the development of protease inhibitors and receptor antagonists .

Metabolic Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume